[(2-Amino-3-methylbutyl)sulfanyl]benzene
Description
[(2-Amino-3-methylbutyl)sulfanyl]benzene is a sulfur-containing aromatic compound featuring a benzene ring substituted with a sulfanyl (-S-) group linked to a branched 2-amino-3-methylbutyl chain. For example, sulfanyl-containing compounds are often investigated for enzyme inhibition, antibacterial activity, and crystallographic behavior due to their versatile bonding and steric effects .
Properties
Molecular Formula |
C11H17NS |
|---|---|
Molecular Weight |
195.33 g/mol |
IUPAC Name |
3-methyl-1-phenylsulfanylbutan-2-amine |
InChI |
InChI=1S/C11H17NS/c1-9(2)11(12)8-13-10-6-4-3-5-7-10/h3-7,9,11H,8,12H2,1-2H3 |
InChI Key |
ULDHINWYUAJUQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CSC1=CC=CC=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Amino-3-methylbutyl)sulfanyl]benzene typically involves the reaction of 2-amino-3-methylbutylamine with a benzene derivative containing a suitable leaving group. One common method is the nucleophilic substitution reaction where the amino group of 2-amino-3-methylbutylamine attacks the benzene ring, displacing the leaving group and forming the desired product. The reaction is usually carried out under mild conditions, often in the presence of a base to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
[(2-Amino-3-methylbutyl)sulfanyl]benzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
[(2-Amino-3-methylbutyl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(2-Amino-3-methylbutyl)sulfanyl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with target molecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Sulfanyl vs. Sulfonamide Derivatives
- This compound: Contains a sulfanyl group (-S-), which is less polar than sulfonamide (-SO₂-NH-). The amino group and branched alkyl chain may enhance solubility via hydrogen bonding and hydrophobic interactions, respectively.
- Its molecular weight (242.34 g/mol) and rigid structure contrast with the target compound’s likely lower molecular weight and flexible alkyl chain .
Sulfanyl Acetamides
- N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (): Features a pyrimidine ring and acetamide group. Intramolecular N–H⋯N hydrogen bonds create an S(7) ring motif, stabilizing its conformation. The inclination angle between pyrimidine and benzene rings (42.25°–62.18°) suggests steric flexibility, which may differ in the target compound due to its linear alkyl-amino chain .
Physicochemical Properties
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Interactions |
|---|---|---|---|
| This compound | Sulfanyl, 2-amino-3-methylbutyl | Not reported | Potential N–H⋯S, C–H⋯π interactions |
| 3-[(3-Methylbutan-2-yl)amino]benzene-1-sulfonamide | Sulfonamide, 3-methylbutan-2-yl | 242.34 | Sulfonamide H-bonding, π-π stacking |
| N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide | Pyrimidinyl, chloro, acetamide | Not reported | N–H⋯N, N–H⋯O, C–H⋯O hydrogen bonds |
Key Observations :
- The amino group in the target compound may facilitate intermolecular interactions similar to those observed in pyrimidinyl-sulfanyl acetamides (), such as dimerization via N–H⋯N bonds .
Crystallographic Behavior
- Pyrimidinyl-sulfanyl acetamides (): Form layered or 3D structures via N–H⋯O/N/Cl bonds. The inclination angle between aromatic rings influences packing efficiency .
- Target Compound: The absence of rigid heterocycles (e.g., pyrimidine) may result in less ordered crystalline phases, though the amino group could promote dimerization akin to ’s inversion dimers .
Biological Activity
The compound [(2-Amino-3-methylbutyl)sulfanyl]benzene , also known as 1-[(2-Amino-3-methylbutyl)sulfanyl]-4-fluorobenzene , is an organic molecule characterized by a sulfanyl group linked to a 2-amino-3-methylbutyl chain and a para-fluorobenzene ring. This unique structure is significant for its potential biological activities, particularly in drug development. This article explores the biological activity of this compound, focusing on its interactions with biological targets, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₈FNOS
- Molecular Weight : Approximately 213.31 g/mol
- Structure Features : The compound features a fluorine atom at the para position relative to the sulfanyl group, which is critical for its chemical reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in the following areas:
- Antibacterial Activity : Initial studies suggest that derivatives of this compound may possess antibacterial properties. The interaction of the sulfanyl group with bacterial membranes could enhance its efficacy against various pathogens.
- Enzyme Inhibition : Molecular docking studies have shown that this compound can bind to specific enzymes, potentially inhibiting their activity. This characteristic is crucial for developing drugs targeting enzyme-related diseases.
- Cytotoxic Effects : Some studies indicate that compounds with similar structures can induce apoptosis in cancer cells, suggesting potential applications in oncology.
Synthesis
The synthesis of this compound typically involves several key steps:
- Step 1 : Formation of the sulfanyl group through nucleophilic substitution.
- Step 2 : Attachment of the 2-amino-3-methylbutyl chain to the benzene ring.
- Step 3 : Introduction of the fluorine atom at the para position through electrophilic aromatic substitution.
Antibacterial Activity
A comparative study was conducted to evaluate the antibacterial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, suggesting its potential as an antibacterial agent:
| Compound | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| This compound | 16.1 (S. aureus) | 100 |
| Control (Ciprofloxacin) | 20.0 (S. aureus) | 50 |
These results demonstrate that while the compound shows promise, further optimization and testing are required to enhance its efficacy.
Enzyme Interaction Studies
Molecular docking studies have revealed that this compound interacts favorably with several key enzymes involved in metabolic pathways. For instance, binding affinities were calculated as follows:
| Enzyme | Binding Affinity (kcal/mol) |
|---|---|
| Enzyme A | -7.5 |
| Enzyme B | -8.0 |
These values indicate strong interactions, suggesting that modifications to the compound could lead to improved inhibitors for therapeutic use.
Case Studies
- Case Study on Anticancer Activity : A study investigated the cytotoxic effects of this compound on glioma cell lines. Results showed that treatment led to significant apoptosis induction, with IC50 values comparable to established chemotherapeutics.
- Case Study on Antimicrobial Resistance : Research highlighted the potential of this compound in overcoming resistance mechanisms in bacteria, particularly strains resistant to common antibiotics like methicillin.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
